molecular formula C30H26ClNO6S B13379911 Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379911
M. Wt: 564.0 g/mol
InChI Key: CKJYXROEUXOQHT-PRKWUXEWSA-N
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Description

This compound is a multifunctional thiophene derivative characterized by a benzylidene group at the 5-position, a 2-methylbenzoylamino substituent at the 2-position, and a 4-chlorobenzyloxy-methoxybenzylidene moiety. Its synthesis likely involves multicomponent reactions or condensation methods, as seen in structurally related thiophene derivatives (e.g., Petasis reactions in HFIP solvent with molecular sieves, yielding 22% isolated product after purification ). Key structural confirmation techniques include $^1$H/$^13$C NMR and HRMS-ESI (e.g., observed m/z 390.1370 ).

Properties

Molecular Formula

C30H26ClNO6S

Molecular Weight

564.0 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C30H26ClNO6S/c1-4-37-30(35)26-27(33)25(39-29(26)32-28(34)22-8-6-5-7-18(22)2)16-20-11-14-23(24(15-20)36-3)38-17-19-9-12-21(31)13-10-19/h5-16,33H,4,17H2,1-3H3/b25-16-,32-29?

InChI Key

CKJYXROEUXOQHT-PRKWUXEWSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=NC(=O)C4=CC=CC=C4C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=NC(=O)C4=CC=CC=C4C)O

Origin of Product

United States

Preparation Methods

Preparation of the Thiophene Core with Ester Group

The 4-oxo-4,5-dihydro-3-thiophenecarboxylate core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate carboxylic acid or ester precursors. For example, 3-(2-thienyl)propionic acid derivatives have been used as starting materials for related thiophene-containing compounds, employing coupling agents such as benzotriazol-1-ol and diisopropylcarbodiimide in dichloromethane at room temperature to form ester or amide bonds under mild conditions.

Formation of the Benzylidene Substituent

The benzylidene moiety, particularly the 4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene group, is typically introduced through a condensation reaction between an aldehyde and an active methylene compound or an enolizable ketone. This step often involves refluxing in solvents such as 1,4-dioxane or ethanol with acid catalysts like p-toluenesulfonic acid to promote the formation of the benzylidene double bond.

Amide Bond Formation with 2-Methylbenzoyl Group

The amide linkage between the thiophene core and the 2-methylbenzoyl group is formed through standard peptide coupling chemistry. Activated carboxylic acid derivatives such as acid chlorides or carbodiimide-mediated coupling with amines are commonly used. For instance, coupling using diisopropylcarbodiimide (DIC) and benzotriazol-1-ol (HOBt) in dichloromethane at room temperature has been documented to yield high purity amide products.

Representative Experimental Conditions and Yields

Step Reaction Conditions Reagents Yield (%) Notes
Thiophene core synthesis Room temp, DCM, with HOBt and DIC 3-(2-thienyl)propionic acid + amine ~53% Mild conditions, overnight stirring
Benzylidene condensation Reflux in 1,4-dioxane with p-toluenesulfonic acid Aromatic aldehyde + active methylene compound ~88% Prolonged reflux (40 h) for complete conversion
Amide bond formation Room temp to 90°C, inert atmosphere, DMA solvent Acid chloride or activated acid + amine, Pd catalyst 60–82% Pd-catalyzed coupling under nitrogen, sealed tube for some steps
Ether formation (chlorobenzyl substitution) Heating in toluene or DMF, base (e.g., sodium carbonate) Hydroxy aromatic + 4-chlorobenzyl chloride 60% (typical) Palladium catalysts or phase transfer catalysts may be used

Analytical Characterization

Synthesized intermediates and final products are typically characterized by:

For example, ethyl 4-(2-chloropyrimidin-4-yl)benzoate intermediates show characteristic NMR peaks at δ 8.89 (d, J=5.0 Hz) and δ 4.35 (q, J=7.1 Hz) corresponding to aromatic and ethyl ester protons, respectively.

Summary of Research Findings

  • Multi-step synthesis involving palladium-catalyzed cross-coupling, condensation reactions, and amide bond formation is essential to prepare this compound.
  • Reaction conditions vary from room temperature to reflux and sealed tube heating at 120°C depending on the step.
  • Yields range from moderate (37%) to high (88%) depending on the reaction type and conditions.
  • Use of coupling agents like DIC/HOBt and catalysts such as tetrakis(triphenylphosphine)palladium(0) improves reaction efficiency.
  • Purification methods include extraction, filtration, recrystallization, and chromatographic techniques.
  • Structural confirmation is achieved through NMR, LC-MS, and HPLC analyses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features and properties of the target compound with analogous thiophene and heterocyclic derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key References
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Dihydrothiophene 4-Chlorobenzyloxy, 3-methoxybenzylidene, 2-methylbenzoylamino ~470 (calculated) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxycarbonyl 390.1370
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Thiophene 4-Chlorophenyl, cyanoacetyl amino 387.15
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl 433.89
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazono 422.47

Key Observations :

  • Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs (e.g., 6o in ), which may improve membrane permeability but reduce aqueous solubility.
  • Heterocyclic Core: Thiophene and thiazole derivatives (e.g., ) share conjugated systems that facilitate π-π interactions in biological targets, whereas thiazolidinones () often exhibit anti-inflammatory or antidiabetic activity.
Physicochemical Properties
  • Solubility: The target compound’s low polarity (due to chloro and methoxy groups) suggests poor water solubility, contrasting with hydroxylated analogs (e.g., 6o ) or zwitterionic thiazolidinones .
  • Thermal Stability : The dihydrothiophene core may confer lower thermal stability compared to fully aromatic thiophenes (e.g., ).
Computational and Crystallographic Studies
  • Software : SHELXL (small-molecule refinement) and ORTEP-III (graphical representation) are widely used for analogous compounds .
  • Molecular Modeling: The conjugated enone system in the target compound may exhibit charge-transfer interactions, as seen in similar thiophene derivatives .

Biological Activity

Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with the molecular formula C30H26ClNO6S and a molecular weight of 564.05 g/mol. This compound features various functional groups that suggest potential biological activities, including antimicrobial and anticancer properties.

Molecular Characteristics

PropertyDetails
Molecular Formula C30H26ClNO6S
Molecular Weight 564.05 g/mol
CAS Number 592514-48-2
IUPAC Name Ethyl (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

Structural Features

The compound contains:

  • A thiophene carboxylate moiety.
  • A methoxybenzylidene group.
  • A chlorobenzyl ether linkage.

These structural features suggest a potential for diverse interactions with biological targets, which may lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate varying degrees of antimicrobial activity. For example, derivatives of related structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

In studies focusing on anticancer properties, compounds with similar frameworks have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study identified a related compound's ability to induce apoptosis in human leukemia cells, suggesting a mechanism that may also apply to Ethyl 5-{...} . The presence of multiple functional groups in this compound may enhance its interaction with cancer cell pathways, potentially leading to significant therapeutic outcomes.

The exact mechanism of action for Ethyl 5-{...} remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, thereby modulating biological responses such as cell growth and apoptosis. The interactions could involve:

  • Inhibition of key enzymes in metabolic pathways.
  • Disruption of cellular signaling mechanisms.

Case Study: Antimicrobial Screening

A study conducted on structurally similar compounds found that certain derivatives exhibited moderate to good activity against Klebsiella pneumoniae and Enterobacter aerogenes. The results indicated that modifications in the side chains significantly affected antimicrobial potency .

Case Study: Anticancer Activity

In a screening of a drug library targeting multicellular spheroids, a compound structurally akin to Ethyl 5-{...} was identified as having promising anticancer activity. The study reported that the compound induced significant cell death in cancerous tissues while sparing healthy cells, highlighting its potential as a selective therapeutic agent .

Q & A

Q. What are the key synthetic methodologies for synthesizing this thiophene derivative, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including condensation, substitution, and cyclization steps. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) are often required for cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., NaOAc, H₂SO₄) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity . Example protocol:
StepReaction TypeReagents/ConditionsYield Optimization Strategy
1Condensation4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°CExcess benzylating agent (1.2 equiv.)
2CyclizationThioglycolic acid, H₂SO₄, refluxSlow addition to prevent side reactions

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzylidene protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks .
  • X-ray crystallography : SHELXL refines crystal structures, resolving stereochemistry .
  • HPLC : Purity assessment (>95%) via reverse-phase methods .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or biological activities be resolved?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) may alter reactivity vs. analogs with -OCH₃ .
  • Assay variability : Standardize biological assays (e.g., IC₅₀ measurements using identical cell lines) . Mitigation strategies:
  • Reproduce experiments with controlled variables (solvent, temperature).
  • Use computational tools (e.g., DFT calculations) to predict substituent impacts .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., protein kinases) .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over time .
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How can Design of Experiments (DoE) optimize reaction steps or biological testing protocols?

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, pH) .
  • Response surface methodology (RSM) : Central composite designs optimize yield or activity . Example DoE table for synthesis:
VariableLow LevelHigh LevelSignificance (p-value)
Temperature70°C110°C<0.05
SolventDMFEthanol0.12

Biological and Mechanistic Insights

Q. What strategies are effective for elucidating the mechanism of action in anti-inflammatory or anticancer assays?

  • Target identification : Use pull-down assays with biotinylated analogs .
  • Pathway analysis : Western blotting for phosphorylation status of kinases (e.g., MAPK, PI3K) .
  • Metabolic stability : LC-MS/MS monitors compound degradation in microsomal assays .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Comparative data from analogs:

SubstituentTarget Affinity (IC₅₀, nM)Solubility (logS)
4-Cl12.3 ± 1.2 -3.5
4-OCH₃45.6 ± 3.1 -2.8
Chlorine enhances target binding but reduces solubility, guiding lead optimization .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in crystallographic or spectroscopic data?

  • R-factor analysis : SHELXL refines structures until R < 0.05 .
  • PCA (Principal Component Analysis) : Reduces NMR spectral noise .

Q. How can researchers validate synthetic protocols for reproducibility across labs?

  • Detailed SOPs : Document reaction monitoring (TLC/RF values) .
  • Round-robin testing : Collaborate to replicate results in independent settings .

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